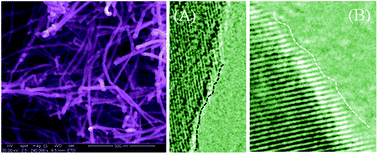Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
RSC Advances Pub Date: 2016-02-22 DOI: 10.1039/C6RA02475K
Abstract
High-quality ultrafine α/β-carbon nitride (α/β-C3N4) nanowires have been fabricated through a novel hot melt reduction synthetic method using polyvinylchloride ([–C2H3Cl–]n), ammonium chloride (NH4Cl) and ferric oxide (Fe2O3) as raw materials. The purity, structure, morphology, crystallinity and surface state of the as-prepared samples were investigated by FSEM, TEM, HRTEM, SAED, XRD, EDX, FTIR and XPS. The nanowires presented good crystallinity with a length range of 1–4 μm and an average diameter of about 10 nm. Every nanowire possessed a high specific surface area and rough surface with abundant exposed atoms/prominences, indicating that the surface structure will facilitate further surface modification, functionalization and related applications. In addition, UV-vis diffuse reflectance and the corresponding photoluminescence (PL) spectra indicated that the nanowires have a wide band gap (4.38 eV) and obvious ultraviolet luminescence properties at the maximum emission peak of about 340 nm. A catalytic reaction mechanism and the growth model were also proposed to explain the formation process of the C3N4 nanowires.


Recommended Literature
- [1] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [2] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [3] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [4] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [5] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [6] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [7] Hot off the press
- [8] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [9] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [10] Inside front cover

Journal Name:RSC Advances
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 169555-93-5









